异去氧鬼臼毒素

描述

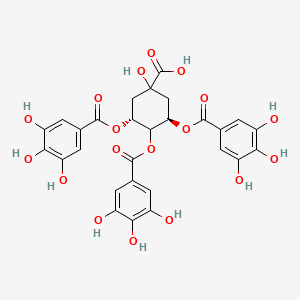

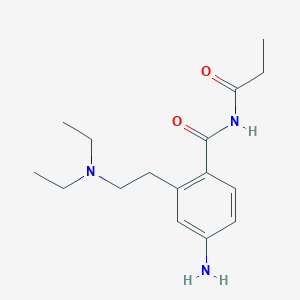

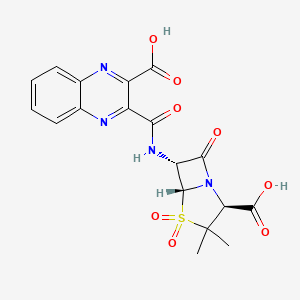

Isodeoxypodophyllotoxin is a naturally occurring aryltetralin lignan . It is primarily obtained through extraction from the dried roots and rhizomes of Podophyllum species, such as Sinopodophyllum hexandrum and Podophyllum peltatum . It is a precursor of topoisomerase II inhibitors, which are on the World Health Organization’s list of essential medicines .

Synthesis Analysis

The synthesis of Isodeoxypodophyllotoxin involves a 2-oxoglutarate (2-OG) dependent non-heme iron (II) dioxygenase known as Deoxypodophyllotoxin synthase (DPS) . DPS catalyzes the stereoselective ring-closing carbon-carbon bond formation of deoxypodophyllotoxin from the aryllignan (−)-yatein . The lactone portion of the podophylotoxin framework was assembled from a free-radical carbocyclization reaction .Molecular Structure Analysis

DPS catalyzes a crucial cyclization reaction to produce the fused tetracyclic structure of podophyllotoxin . Recent X-ray structures of the enzyme reveal possible roles for amino acid side chains in substrate recognition and mechanism .Chemical Reactions Analysis

DPS is a 2-oxoglutarate (2-OG) dependent non-heme iron (II) dioxygenase that catalyzes the stereoselective ring-closing carbon-carbon bond formation of deoxypodophyllotoxin from the aryllignan (−)-yatein . The one-step oxidative, stereoselective ring closing reaction catalyzed by DPS has considerable synthetic utility .科学研究应用

抗肿瘤和抗炎药物

异去氧鬼臼毒素(DPT)与鬼臼毒素密切相关,显示出作为抗肿瘤和抗炎药物的有希望的结果。尽管DPT尚未在临床上使用,但它以其抗肿瘤、抗增殖、抗炎和抗过敏特性而闻名。它还是细胞毒性芳基四氢萘木脂素鬼臼毒素的重要前体,用于癌症治疗药物如依托泊苷和替尼泊苷(Khaled, Jiang, & Zhang, 2013)。

细胞毒性和合成

一项研究关注了以异戊二烯为侧链的外消旋异去氧鬼臼毒素类似物的合成和细胞毒性。这些类似物对人类肿瘤细胞系显示出不同水平的细胞毒活性。一些在某些细胞系上比依托泊苷更具细胞毒性,尽管没有超过鬼臼毒素的细胞毒性(Zhao et al., 2006)。

鬼臼毒素衍生物和抗癌应用

从鬼臼毒素衍生的异去氧鬼臼毒素,已被用于开发依托泊苷和替尼泊苷等抗癌药物的衍生物。这些化合物抑制DNA拓扑异构酶II,导致DNA断裂并影响细胞代谢。这种机制不同于鬼臼毒素的作用,后者抑制微管组装(Damayanthi & Lown, 1998)。

抑制微管聚合

一项研究评估了抗肿瘤木脂素史特加宁的合成类似物对微管组装的抑制作用。有趣的是,外消旋异去氧鬼臼毒素在这方面显示出与鬼臼毒素相当的抑制活性(Zavala, Guénard, Robin, & Brown, 1980)。

转录组分析用于生物合成

对鬼臼毒素来源Podophyllum hexandrum的研究揭示了桂皮醇脱氢酶(CAD)的同工型上调,该酶催化香豆醇的合成,后者是木脂素和木质素的前体。这项研究为鬼臼毒素及其衍生物的生物合成途径提供了宝贵信息(Bhattacharyya et al., 2016)。

药代动力学研究

从鬼臼毒素衍生的依托泊苷已被广泛研究其药代动力学和给药方案。这一领域的研究有助于优化源自鬼臼毒素的药物的治疗参数,包括异去氧鬼臼毒素衍生物(Najar & Johri, 2014)。

拓扑异构酶II相互作用

研究表明,包括依托泊苷在内的外鬼臼毒素与II型拓扑异构酶相互作用,导致DNA链断裂。这种相互作用对这些化合物的抗癌效果至关重要,其中包括鬼臼毒素的衍生物(Ross et al., 1984)。

历史和未来展望

鬼臼毒素及其衍生物在医学上有着悠久的历史。这一领域的最新发展集中在改善这些药物的可药性,并寻找鬼臼毒素的可再生来源,这可能影响异去氧鬼臼毒素的未来研究和开发(Shah et al., 2021)。

抗癌药物的分子机制

对podophyllotoxin衍生物,包括isodeoxypodophyllotoxin,的分子机制的研究集中在它们通过靶向微管蛋白和拓扑异构酶II诱导细胞周期停滞和DNA/RNA断裂的作用。这一洞察对设计具有增强抗癌特性的更好衍生物至关重要(Fan et al., 2021)。

早期发现和临床开发

在癌症化疗中使用的podophyllotoxin衍生物的发现突显了从分离podophyllotoxin到开发etoposide和teniposide的历程。这些发展对癌症治疗产生了重大影响(Imbert, 1998)。

合成细胞毒类似物

一项研究合成了一系列芳基四氢萘木脂素作为细胞毒isodeoxypodophyllotoxin类似物。初步筛选表明,一些化合物表现出比etoposide更高的抑制活性,突显了开发新的抗癌药物的潜力(Alizadeh et al., 2017)。

生物合成、生物活性和结构活性关系

本综述涵盖了有关podophyllotoxin的半合成、生物合成、生物活性和结构活性关系的最新进展。这些信息对于理解isodeoxypodophyllotoxin衍生物的开发和治疗潜力至关重要(Xu, Lv, & Tian, 2009)。

podophyllotoxin衍生物的专利审查

对2012-2014年间针对podophyllotoxin衍生物,包括isodeoxypodophyllotoxin,提交的专利进行审查,为基于podophyllotoxin结构的新抗癌药物的研究和开发提供了见解(Kamal, Hussaini, Rahim, & Riyaz, 2015)。

基于生理的药代动力学模型

一项研究开发了一个基于生理的药代动力学模型,用于预测不同动物物种中deoxypodophyllotoxin的分布,为临床前筛选提供参考,并有助于评估DPT的疗效和安全性,以进行临床研究(Chen et al., 2016)。

由etoposide诱导的表观遗传和遗传不稳定性

从podophyllotoxin衍生的etoposide的研究表明,它可以诱导基因组和表观遗传不稳定性,包括在植物细胞中转座元件的动员。这一发现突显了etoposide的遗传毒性效应及其对遗传稳定性的潜在影响(Yang et al., 2012)。

作用机制

未来方向

The structure of DPS has informed a mutational analysis, which suggests a role for a D224-K187 salt bridge in maintaining substrate interactions and a catalytic role for H165 . This work improves our understanding of specific residues’ contributions to the DPS mechanism and can inform future engineering of the enzyme mechanism and substrate scope for the development of a versatile biocatalyst .

属性

IUPAC Name |

(5R,5aR)-5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,13,19-20H,4,9-10H2,1-3H3/t13?,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLXUQQMLLIKAN-CFNCIARGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3C(CC4=CC5=C(C=C24)OCO5)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5R,5aR)-5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one | |

CAS RN |

69222-20-4 | |

| Record name | Deoxypodophyllotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069222204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-N,4-N-bis[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]bicyclo[2.2.2]octane-1,4-dicarboxamide](/img/structure/B1210121.png)

![[(2S,2aR,4aR,7aR,7bS)-3-formyl-2a-hydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate](/img/structure/B1210124.png)

![(1s,2s)-1,2-Dihydrobenzo[c]phenanthrene-1,2-diol](/img/structure/B1210125.png)